L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
Description
Significance of Cysteine in Peptide and Protein Science
Cysteine is a semi-essential amino acid distinguished by the presence of a thiol (-SH) group in its side chain. sigmaaldrich.com This thiol group is highly reactive and imparts several critical functions to peptides and proteins.
One of the most significant roles of cysteine is the formation of disulfide bonds. bachem.com The oxidation of the thiol groups of two cysteine residues links them together, forming a covalent disulfide bridge (-S-S-). These bonds are crucial for stabilizing the tertiary and quaternary structures of many proteins, particularly those that are secreted into the harsh extracellular environment. nih.govnih.gov By creating these strong covalent cross-links, disulfide bonds help to maintain the correct three-dimensional conformation of a protein, which is essential for its biological activity. bachem.comnih.gov The proper folding and stability of numerous proteins, including enzymes and antibodies, are dependent on the correct formation of these bonds. bachem.com
Beyond its structural role, cysteine is frequently found in the active sites of enzymes, where its thiol group can act as a potent nucleophile in catalysis. peptide.com In a class of enzymes known as cysteine proteases, the cysteine residue directly participates in the chemical reaction of cleaving peptide bonds. peptide.com The reactivity of the thiol group is also central to its involvement in redox reactions within the cell, where it can act as an antioxidant and protect against oxidative damage. sigmaaldrich.com Furthermore, cysteine is a precursor to the vital antioxidant glutathione.
The Role of Protecting Groups in Cysteine Chemistry
The high reactivity of cysteine's thiol group, while beneficial for its biological function, presents a significant challenge during the chemical synthesis of peptides. medchemexpress.com If left unprotected, the thiol group can undergo undesirable side reactions, such as oxidation or alkylation, which would lead to a mixture of unintended products and a low yield of the desired peptide. medchemexpress.com To prevent these side reactions, the thiol group must be "protected" by a temporary chemical modification.
This is where protecting groups come into play. For cysteine, a common strategy in modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is the use of an orthogonal protection scheme. This involves using two different types of protecting groups that can be removed under different conditions.
In the case of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) , two such protecting groups are employed:
N-Fmoc (9-fluorenylmethyloxycarbonyl): This group protects the α-amino group of the cysteine. The Fmoc group is base-labile, meaning it can be removed by treatment with a mild base, typically piperidine (B6355638). biorxiv.org This deprotection step is performed at the beginning of each coupling cycle in Fmoc-based SPPS to allow the formation of a peptide bond with the next amino acid in the sequence. biorxiv.org
S-Trityl (triphenylmethyl, Trt): This group protects the thiol side chain of the cysteine. The Trityl group is acid-labile, meaning it is stable to the basic conditions used to remove the Fmoc group but can be cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). sigmaaldrich.com This final deprotection step is typically carried out at the end of the peptide synthesis to reveal the free thiol group. sigmaaldrich.com
This orthogonal protection strategy ensures that the thiol group remains inert throughout the peptide chain assembly and is only revealed when desired, allowing for the precise synthesis of complex peptides.
Rationale for Isotopic Labeling, Specifically Deuteration at the Beta-Position (3,3-D2)
Isotopic labeling, the replacement of an atom with one of its isotopes, is a powerful technique in chemical and biochemical research. In the case of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) , the two hydrogen atoms on the beta-carbon (the carbon atom adjacent to the alpha-carbon) are replaced with deuterium (B1214612) (D), a stable, heavy isotope of hydrogen. This specific deuteration provides several key advantages in modern analytical techniques.
In Nuclear Magnetic Resonance (NMR) spectroscopy , a primary method for determining the three-dimensional structure of proteins and peptides in solution, the presence of deuterium can simplify complex spectra. peptide.com The signals from the deuterated positions are effectively silenced in standard proton NMR experiments, which can help to reduce signal overlap and facilitate the assignment of other important resonances. This is particularly useful in crowded spectral regions, allowing for a more accurate determination of molecular structure and dynamics.
In Mass Spectrometry (MS) , a technique used to measure the mass-to-charge ratio of molecules, isotopic labeling is invaluable for quantitative proteomics. Peptides containing the deuterated cysteine will have a slightly higher mass than their non-deuterated counterparts. This mass difference allows for the precise quantification of proteins and peptides in complex mixtures. bachem.com For example, in a technique called Stable Isotope Labeling by Amino acids in Cell culture (SILAC), cells can be grown in media containing the deuterated amino acid, leading to its incorporation into all newly synthesized proteins. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately determine changes in protein abundance under different conditions. The deuteration at a non-exchangeable position like the beta-carbon ensures that the isotopic label is stable throughout the experimental workflow.
Furthermore, the introduction of deuterium can influence the pharmacokinetic properties of peptide-based drugs. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen, which can slow down the rate of metabolic degradation of a drug molecule at that position. This "kinetic isotope effect" can lead to a longer half-life and improved therapeutic efficacy of a drug. medchemexpress.com
Academic Research Landscape of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
The application of L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is situated at the intersection of advanced peptide synthesis and sophisticated analytical studies. While specific published studies explicitly detailing the use of this exact deuterated compound are not widespread, its utility can be inferred from research that relies on the principles of cysteine protection and isotopic labeling.
Research in the field of proteomics often employs isotopically labeled amino acids to quantify changes in protein expression or post-translational modifications. For instance, studies investigating oxidative stress in neurodegenerative diseases utilize mass spectrometry-based methods to identify and quantify oxidized cysteine residues. nih.govnih.gov The incorporation of a deuterated cysteine standard, synthesized using precursors like L-Cysteine-N-Fmoc, S-Trityl (3,3-D2), would enable more accurate and reliable quantification of these oxidative modifications.
In the realm of structural biology , NMR studies aimed at elucidating the structure and dynamics of disulfide-rich peptides, such as conotoxins, benefit greatly from isotopic labeling. nih.gov The selective incorporation of labeled cysteine residues simplifies complex NMR spectra, aiding in the unambiguous determination of disulfide bond connectivity, which is crucial for understanding the peptide's biological function. nih.gov While these studies may use different isotopic labeling schemes (e.g., 15N or 13C), the principle of using labeled cysteine building blocks, for which L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is a prime example, is central to their success.
Furthermore, the development of novel peptide-based therapeutics often involves modifying amino acid side chains to enhance stability and efficacy. The use of deuterated amino acids, including cysteine, is an emerging strategy to improve the metabolic stability of these drugs. Research in this area would rely on the availability of appropriately protected and labeled building blocks like L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) for the synthesis of these modified peptides.
Properties
Molecular Weight |
589.72 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Applications in Peptide and Protein Synthesis Research
Role in Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids into a desired sequence on a solid resin support. The use of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) within this framework facilitates the introduction of a stable isotope-labeled cysteine residue at a precise location in the peptide chain. otsuka.co.jpbuchem.com
The incorporation of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) follows the standard Fmoc-based SPPS protocol. nih.gov In this strategy, the peptide is built from the C-terminus to the N-terminus. The process begins with the first amino acid attached to a solid resin. A repeating cycle of deprotection and coupling is then used to elongate the peptide chain.
The key steps involving the deuterated cysteine building block are:
Deprotection: The N-terminal Fmoc protecting group of the resin-bound peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF).
Activation and Coupling: The carboxylic acid group of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is activated using a coupling reagent. This activated species then reacts with the newly freed N-terminal amine of the growing peptide chain, forming a new peptide bond. nih.gov
The S-trityl (Trt) group provides robust protection for the cysteine's thiol side chain, preventing unwanted side reactions such as premature disulfide bond formation during the synthesis. The N-terminal Fmoc group protects the amine during the coupling step and is removed to allow the next amino acid to be added. This building block is a cost-effective choice for routine synthesis where the cysteine thiol is intended to be free after the final cleavage step. sigmaaldrich.com
Cysteine derivatives, including Fmoc-Cys(Trt)-OH, are particularly susceptible to racemization (the conversion of the L-amino acid to a mixture of L and D isomers) during the carboxyl activation and coupling steps. sigmaaldrich.comnih.gov This side reaction is especially problematic when using common uronium or phosphonium (B103445) salt-based activating reagents like HBTU in the presence of strong tertiary amine bases such as N,N-diisopropylethylamine (DIEA). nih.govnih.gov
To mitigate racemization and preserve the stereochemical and isotopic integrity of the L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) residue, several optimized methodologies are employed:
Use of Weaker Bases: Replacing strong bases like DIEA with weaker, sterically hindered bases such as 2,4,6-trimethylpyridine (B116444) (TMP, collidine) can significantly reduce the rate of racemization. nih.govbachem.com
Carbodiimide-based Coupling: Activating the amino acid with carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of nucleophilic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, provides a more neutral coupling environment, which is less prone to causing racemization. sigmaaldrich.com
Avoiding Pre-activation: Standard protocols often involve a pre-activation step where the amino acid, coupling reagent, and base are mixed for a short period before being added to the resin. nih.gov Omitting this pre-activation step and adding the reagents directly to the coupling vessel can lower racemization levels by 6- to 7-fold. nih.gov
The following table summarizes the effect of different coupling conditions on cysteine racemization, based on studies with the non-deuterated analogue.
| Coupling Reagent | Base | Conditions | Observed Racemization | Reference |
|---|---|---|---|---|
| HBTU | DIEA | Standard Pre-activation in DMF | High (5-33%) | nih.gov |
| HBTU/HOBt | TMP | No Pre-activation in CH₂Cl₂-DMF | Low (<1%) | nih.gov |
| DIPCDI/HOBt | N/A | 5-min Pre-activation | Low (<1%) | nih.gov |
| DIPCDI/Oxyma | N/A | Standard Coupling | Low (3.3% for Trt) | sigmaaldrich.com |
Once the peptide synthesis is complete, the final step is to cleave the peptide from the solid resin and remove all side-chain protecting groups, including the S-trityl group from the deuterated cysteine. nih.govsigmaaldrich.com This is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). sigmaaldrich.combachem.com
During this process, the acid cleaves the trityl group, generating highly reactive trityl cations. sigmaaldrich.com These cations can re-attach to nucleophilic residues in the peptide, such as tryptophan or the newly deprotected cysteine thiol. To prevent these side reactions, "scavengers" are added to the TFA cleavage cocktail to trap the carbocations. sigmaaldrich.com
For peptides containing L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), optimized cleavage cocktails are essential to ensure complete deprotection and high purity while preserving the deuterium (B1214612) labels. The C-D bonds are stable under these standard acidic conditions.
Commonly used cleavage cocktails include:
TFA / TIS / H₂O (95:2.5:2.5): This is a widely effective, low-odor cocktail. Triisopropylsilane (TIS) is an efficient scavenger that reduces the trityl cation to the inert triphenylmethane. bachem.comsigmaaldrich.com
Reagent K (TFA / H₂O / Phenol / Thioanisole / EDT): This more complex and odorous mixture is used for particularly challenging sequences, especially those with multiple sensitive residues. sigmaaldrich.comnih.gov
Advanced Peptide Constructs Utilizing L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2)
The ability to introduce a deuterated cysteine residue opens the door to creating sophisticated peptide constructs for specialized research applications.
Disulfide-rich peptides (DRPs), which contain multiple cysteine residues linked by disulfide bonds, are a diverse class of bioactive molecules often found in animal venoms and plants. biosynth.comnih.gov Their rigid, constrained structures make them highly stable and potent, generating significant interest for drug development. biosynth.com
The synthesis of DRPs with a specific, defined disulfide bond pattern requires a precise chemical strategy using orthogonally protected cysteine building blocks. biosynth.combiotage.com In this context, L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) can be used alongside other cysteine derivatives bearing different thiol protecting groups (e.g., Acm, Mmt, StBu). These orthogonal groups can be removed selectively under different chemical conditions, allowing for the controlled, stepwise formation of each disulfide bridge. biosynth.com
By incorporating the deuterated cysteine, researchers can synthesize DRPs that are labeled at specific positions. This labeling is critical for detailed structural analysis by methods like Nuclear Magnetic Resonance (NMR) spectroscopy, which can confirm the correct disulfide connectivity and provide insights into the peptide's three-dimensional fold and function. nih.gov
Peptides labeled with stable isotopes like deuterium (²H), ¹³C, or ¹⁵N are indispensable tools in modern biochemical and biomedical research. lifetein.comisotope.com L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is a key precursor for creating such labeled peptides, which serve as probes in a variety of applications:
Mass Spectrometry (MS): Deuterated peptides are used as internal standards for quantitative proteomics, where they allow for the precise measurement of protein and peptide abundance in complex biological samples. lifetein.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The incorporation of deuterium can simplify complex NMR spectra and is used to study the structure, dynamics, and molecular interactions of peptides and proteins. nih.govlifetein.com
Kinetic Isotope Effect Studies: Replacing hydrogen with deuterium can slow down metabolic reactions where the cleavage of a C-H bond is the rate-limiting step. lifetein.comscispace.com Synthesizing peptide drugs with deuterated cysteine can therefore lead to a slower rate of metabolism and an extended biological half-life. lifetein.com
The use of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) thus provides a direct and efficient route to producing custom-designed, deuterated peptide probes essential for advancing our understanding of complex biological systems.
Semi-Synthesis of Proteins with Labeled Cysteine Residues
The semi-synthesis of proteins leverages a combination of recombinant protein expression and chemical peptide synthesis to create large, complex proteins with site-specific modifications that are often inaccessible through purely biological methods. The incorporation of isotopically labeled amino acids, such as L-Cysteine-N-Fmoc, S-Trityl (3,3-D2), into specific sites within a protein is a powerful application of this strategy, providing invaluable tools for detailed structural and dynamic studies.
The primary technique enabling this approach is Native Chemical Ligation (NCL). NCL facilitates the joining of two unprotected peptide or protein fragments. wikipedia.org The reaction occurs between a peptide fragment with a C-terminal thioester and another fragment that possesses an N-terminal cysteine residue. wikipedia.orgacs.org This chemoselective reaction forms a native peptide bond at the ligation site, making it a cornerstone of chemical protein synthesis. wikipedia.org
The process of creating a segmentally labeled protein using L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) follows a structured workflow:
Solid-Phase Peptide Synthesis (SPPS): A short peptide segment is synthesized, typically on a solid support. During this process, L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) is incorporated at a specific position. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the N-terminus, while the Trityl (Trt) group protects the sulfur side chain of the cysteine. The deuterium atoms at the Cβ (3,3) position provide the isotopic label. Fmoc-Cys(Trt)-OH is a standard and efficient reagent for this step in Fmoc-based SPPS. nih.govnih.govcambridge.org
Fragment Preparation: The synthesized peptide is cleaved from the solid support. For use in NCL, this peptide must be prepared with a free N-terminal cysteine. This is achieved by placing the L-Cysteine-N-Fmoc, S-Trityl (3,3-D2) at the N-terminus of the peptide sequence and removing the Fmoc group. The other portion of the final protein is typically produced recombinantly (e.g., in E. coli) and engineered to have a C-terminal thioester.
Native Chemical Ligation: The synthetic peptide containing the N-terminal deuterated cysteine is reacted with the recombinant protein fragment containing the C-terminal thioester. The ligation reaction joins the two fragments, yielding a full-length, semi-synthetic protein that is specifically labeled with deuterium at the cysteine ligation site.
Analysis and Characterization: The successful incorporation of the deuterated cysteine and the integrity of the final protein product are confirmed using high-resolution analytical techniques. Mass spectrometry is crucial for verifying the exact mass of the synthesized protein, where the mass increase corresponds precisely to the incorporation of the heavier isotope.
The strategic placement of deuterium at a specific cysteine residue offers significant advantages for biophysical analysis. In nuclear magnetic resonance (NMR) spectroscopy, selective deuteration can simplify complex spectra, helping to resolve signal overlap, which is a common challenge in the study of large proteins. nih.govnih.gov It also serves as a non-perturbative probe to investigate protein structure, dynamics, and interactions at the atomic level. wikipedia.orgnih.gov
Detailed Research Findings
Research in protein semi-synthesis has established robust protocols for segmental isotopic labeling. nih.gov The use of an N-terminal cysteine for ligation is a well-documented and reliable method. nih.gov The introduction of deuterium-labeled amino acids via a synthetic peptide fragment allows for the precise study of specific protein domains. For instance, a labeled cysteine can act as a probe within a protein's active site or at an interface of protein-protein interaction.
Mass spectrometry provides definitive evidence of successful ligation and isotopic labeling. The expected mass of the final protein can be calculated, and the observed mass from ESI-MS (Electrospray Ionization Mass Spectrometry) analysis must match this value. The mass difference between the unlabeled and labeled protein serves as confirmation of deuterium incorporation.
Interactive Data Table: Mass Spectrometry Analysis of a Semi-Synthetic Protein
The following table illustrates the expected and observed mass data for a hypothetical 15 kDa protein segment (Protein-A) ligated to a synthetic 10-residue peptide (Peptide-B) containing either a natural cysteine or L-Cysteine (3,3-D2) at the N-terminus.
| Sample ID | Description | Expected Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Conclusion |
|---|---|---|---|---|---|
| Control | Protein-A + Unlabeled Peptide-B | 16000.0 | 16000.2 | +0.2 | Successful ligation |
| Labeled | Protein-A + D2-Labeled Peptide-B | 16002.0 | 16002.3 | +2.3 | Successful ligation and Deuterium incorporation |
Future Directions and Emerging Research Avenues for L Cysteine N Fmoc, S Trityl 3,3 D2
Integration with Novel Peptide and Protein Ligation Techniques
The synthesis of large proteins and complex peptides often relies on the ligation of smaller, chemically synthesized fragments. Native Chemical Ligation (NCL) has become a cornerstone technology in this field, traditionally requiring a cysteine residue at the N-terminus of one peptide fragment. nih.govresearchgate.net The use of L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is poised to enhance these techniques by enabling the creation of site-specifically labeled proteins for detailed mechanistic and structural studies.
A primary future direction is the use of this deuterated cysteine in NCL to produce proteins with a deuterium (B1214612) label at the precise ligation site. This allows researchers to probe the structure and dynamics of the region where two protein fragments are joined. Furthermore, a powerful extension of NCL involves the chemical conversion of the cysteine residue to another amino acid after ligation, a process known as "traceless" ligation. nih.gov For example, a cysteine residue can be desulfurized to yield an alanine (B10760859) residue. nih.gov By starting with L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2), this process would result in a (3,3-d2)-alanine residue at a predetermined position in the final protein, expanding the toolkit for site-specific isotopic labeling beyond what is easily achievable with biological expression systems.
Another emerging area is the adaptation of this building block for use with other ligation methodologies. Selenocysteine-mediated ligation, followed by a selective deselenization reaction, offers an alternative route to form native peptide bonds. Research has shown that deselenization can be performed under conditions that introduce deuterium, providing another strategy for site-specific labeling. nih.gov Integrating deuterated cysteine derivatives into these evolving ligation-desulfurization or ligation-deselenization workflows will be crucial for synthesizing uniquely labeled proteins to investigate complex biological functions.
| Ligation Technique | Role of Deuterated Cysteine | Potential Research Application | Reference |
|---|---|---|---|
| Native Chemical Ligation (NCL) | Provides a site-specifically deuterated Cysteine at the ligation junction. | Studying the local environment and dynamics at the point of fragment coupling in synthetic proteins. | nih.govresearchgate.net |
| NCL with Desulfurization | Acts as a precursor to a site-specifically deuterated Alanine residue after ligation and desulfurization. | Enables the introduction of a stable isotopic label at an Alanine site, which is far more common than Cysteine in proteins. | nih.gov |
| Auxiliary Mediated Ligation (AML) | Could be used in fragments where the auxiliary group is later removed, leaving a deuterated amino acid. | Overcoming the limitation of requiring a natural Cysteine at the ligation site while still incorporating a specific label. | nih.gov |
| Selenocysteine Ligation/Deselenization | Serves as a conceptual parallel; the principles of using ligation-modification to introduce labels can be applied. | Developing new chemical methods for introducing deuterium at various amino acid positions through post-ligation modification. | nih.gov |
Development of Advanced Spectroscopic Probes
Isotopic labeling is considered the most subtle type of modification for biological studies, as it minimally perturbs the native structure and function of a protein. upenn.edu L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is an ideal precursor for creating highly specific spectroscopic probes, primarily for Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy.
In protein NMR, a major challenge, especially for large proteins, is spectral overlap and complexity. Perdeuteration (labeling at all possible non-exchangeable proton sites) is a common strategy to simplify spectra. nih.govrsc.org However, site-specific deuteration, such as at the Cβ-position of a cysteine residue, offers a more nuanced approach. It allows researchers to selectively attenuate or remove specific signals from the spectrum, which aids in the assignment of other resonances and simplifies the analysis of protein structure and dynamics. nih.gov The ability to place a d2-cysteine at any desired position via chemical synthesis provides a level of control that is difficult to achieve with biological methods.
A significant emerging application lies in vibrational spectroscopy, such as Infrared (IR) or Raman spectroscopy. The carbon-deuterium (C-D) bond has a vibrational frequency that is distinct from the carbon-hydrogen (C-H) bond and falls in a region of the protein IR spectrum that is relatively free from other signals. This "transparent window" allows the C-D vibration to serve as a clean and unambiguous reporter on the local environment of the labeled cysteine residue. This can be used to study changes in hydration, electric fields, or hydrogen bonding at a specific site within a protein during processes like folding, binding, or catalysis.
| Spectroscopic Method | Advantage of Using (3,3-D2)Cysteine | Information Gained | Reference |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Simplifies complex 1H-NMR spectra by removing specific proton signals. Minimal structural perturbation. | Aids in resonance assignment, analysis of protein structure, and studies of molecular dynamics at a specific site. | nih.govnih.gov |
| Infrared (IR) Spectroscopy | The C-D stretching vibration appears in a "transparent" spectral window, free from overlap with other protein signals. | Provides a sensitive probe of the local electrostatic environment, hydration, and hydrogen bonding at the labeled site. | upenn.edu |
| Mass Spectrometry (MS) | Incorporates a stable, heavy isotope label for use in quantitative proteomics. | Allows for precise quantification of proteins or peptides in complex mixtures. | isotope.comnih.gov |
Expansion of Applications in Chemical Biology Tool Development
The ability to synthesize proteins with a strategically placed (3,3-D2)Cysteine opens up numerous possibilities for developing sophisticated chemical biology tools to dissect complex biological processes. These tools are designed to probe biological systems with minimal interference, providing insights that are not accessible with traditional methods.
One key area is the study of enzyme mechanisms. nih.govnih.gov For enzymes that bind or catalytically transform cysteine, incorporating a deuterated version at the active site or a binding pocket can reveal critical details about the reaction pathway. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, can be measured to determine if C-H bond cleavage at the β-carbon is a rate-limiting step in the enzymatic reaction.
Furthermore, site-specifically labeled proteins are invaluable for studying protein structure, dynamics, and interactions. nih.gov For example, introducing a deuterated cysteine at the interface of a protein-protein complex can be used with NMR to map the binding site and characterize the conformational changes that occur upon association. Similarly, placing the label in a flexible loop or a domain linker can provide detailed information about local and global protein dynamics that are essential for function. upenn.edu While this specific protected amino acid is designed for chemical synthesis, the broader use of deuterated amino acids in metabolic labeling is a related field that informs its application. For instance, understanding how deuterated metabolites are processed in cells is a growing area of research where deuterium MR spectroscopy is showing promise. researchgate.net
| Chemical Biology Application | Methodology | Scientific Question Addressed | Reference |
|---|---|---|---|
| Enzyme Mechanism Studies | Measure kinetic isotope effects (KIE) after incorporating the deuterated cysteine into an enzyme's substrate or active site. | Is C-H bond cleavage at the β-carbon involved in the rate-determining step of the reaction? | nih.gov |
| Protein Structure & Folding Analysis | Use NMR or vibrational spectroscopy on proteins containing the isotopic label at a single, defined position. | What is the local environment and structure at a specific point in the protein? How does this site change during folding or function? | upenn.edunih.gov |
| Protein-Protein Interaction Mapping | Incorporate the label at the suspected interface of a protein complex and monitor changes in its spectroscopic signal upon binding. | Which residues are directly involved in the binding interface? What conformational changes occur upon complex formation? | nih.gov |
| Quantitative Proteomics | Use peptides synthesized with the deuterated amino acid as internal standards for mass spectrometry. | What is the absolute abundance of a specific protein in a complex biological sample? | isotope.com |
Innovations in Deuterated Amino Acid Synthesis for Specialized Research Needs
The availability and variety of deuterated amino acids are critical bottlenecks for the research they enable. While L-CYSTEINE-N-FMOC, S-TRITYL (3,3-D2) is commercially available, future progress depends on the development of more efficient, versatile, and scalable synthetic methods for a wider range of specifically deuterated amino acids. isotope.comcreative-peptides.com
Recent years have seen a surge in innovative synthetic strategies. Biocatalytic and chemoenzymatic methods are particularly promising as they often provide unparalleled stereoselectivity and site-selectivity. rsc.org For example, dual-enzyme systems have been developed that can catalyze hydrogen-deuterium (H/D) exchange directly on free amino acids, with the ability to control deuteration at either the Cα or Cβ positions. nih.govacs.org These methods often use inexpensive deuterium sources like D₂O and operate under mild, environmentally friendly conditions. rsc.org
In parallel, advances in synthetic organic chemistry are providing new routes that are not limited by enzyme substrate scope. Organophotocatalytic radical-based strategies have emerged as a powerful way to construct a diverse array of enantioenriched α-deuterated α-amino acids, including those with sterically bulky side chains. nih.gov Other innovative chemical methods include bioinspired reductive deutero-amination reactions that show high efficiency and broad substrate compatibility. researchgate.netdoaj.org The ongoing goal of this research is to create a comprehensive toolbox of synthetic methods that can deliver any amino acid with a specific deuteration pattern on demand, empowering researchers to design more sophisticated experiments.
| Synthetic Method | Description | Key Advantages | Reference |
|---|---|---|---|
| Enzymatic / Biocatalytic | Uses enzymes (e.g., aminotransferases, dehydrogenases) to catalyze H/D exchange or reductive amination. | High site- and stereoselectivity; mild reaction conditions; environmentally friendly. | nih.govrsc.org |
| Organophotocatalysis | Employs light and an organic photocatalyst to generate radical intermediates for C-D bond formation. | Access to diverse and sterically hindered amino acids; novel reaction pathways. | nih.gov |
| Metal-Catalyzed H/D Exchange | Utilizes transition metal complexes (e.g., based on Ni(II)) to facilitate deuterium exchange at specific positions. | Can achieve high levels of deuteration and enantiomeric purity through dynamic kinetic resolution. | rsc.org |
| Reductive Deutero-amination | A chemical method that mimics biological transamination, using a deuterium source to convert an α-keto acid to a deuterated amino acid. | High deuteration efficiency (>99%) and broad functional group tolerance. | researchgate.netdoaj.org |
Q & A
Q. How can researchers optimize the synthesis of L-Cysteine-N-FMOC, S-Trityl (3,3-D2) to ensure high isotopic purity and yield?
Methodological Answer:
- Deuterium Incorporation: Use deuterated precursors (e.g., deuterated serine derivatives) and verify incorporation efficiency via mass spectrometry (MS) or nuclear magnetic resonance (NMR) .
- Protection Strategy: FMOC (9-fluorenylmethyloxycarbonyl) protects the amino group, while the trityl (triphenylmethyl) group protects the thiol, preventing unwanted side reactions during synthesis. Monitor reaction progress with thin-layer chromatography (TLC) and reverse-phase HPLC .
- Purification: Employ flash chromatography or preparative HPLC to isolate the product. Confirm isotopic purity (>98% deuterium) using high-resolution MS and quantify residual solvents via gas chromatography (GC) .
Q. What is the role of FMOC and trityl protecting groups in synthetic protocols involving L-Cysteine-N-FMOC, S-Trityl (3,3-D2)?
Methodological Answer:
- FMOC Group: Protects the α-amino group during solid-phase peptide synthesis (SPPS), allowing selective deprotection under mild basic conditions (e.g., piperidine). This ensures compatibility with acid-sensitive trityl groups .
- Trityl Group: Shields the cysteine thiol from oxidation or undesired disulfide bond formation. It is selectively removed via mild acids (e.g., trifluoroacetic acid) without affecting FMOC .
- Validation: Use Ellman’s assay to confirm free thiol post-deprotection and LC-MS to verify intact FMOC protection during intermediate steps .
Advanced Research Questions
Q. How does the 3,3-D2 isotopic labeling in this compound impact studies of enzyme kinetics or metabolic flux analysis?
Methodological Answer:
- Isotopic Tracer Design: The 3,3-D2 label enables tracking of cysteine-derived metabolites (e.g., glutathione, taurine) in pathways like the transsulfuration cycle. Use stable isotope-resolved metabolomics (SIRM) with LC-MS/MS to trace deuterium retention .
- Enzyme Kinetics: Compare reaction rates of deuterated vs. non-deuterated substrates. For example, in serine palmitoyltransferase (SPT) assays, monitor kinetic isotope effects (KIEs) by measuring 3-ketodihydrosphingosine (+2D) formation via HPLC-ESI-MS/MS .
- Data Correction: Account for isotopic dilution effects in cell culture by normalizing to internal standards (e.g., d4-succinic acid) .
Q. What advanced analytical techniques are recommended for characterizing and quantifying L-Cysteine-N-FMOC, S-Trityl (3,3-D2) in complex biological matrices?
Methodological Answer:
- Quantitative LC-MS/MS: Use multiple reaction monitoring (MRM) with transitions specific to the deuterated mass shift (e.g., m/z 590 → 467 for the parent compound). Optimize ionization parameters (e.g., ESI+ with 0.1% formic acid) .
- Isotopic Purity Validation: High-resolution MS (HRMS) with a resolving power >30,000 to distinguish isotopic peaks. Pair with NMR (e.g., ²H-NMR) to confirm deuterium positioning .
- Matrix Effects: Spike deuterated internal standards (e.g., cysteine-3,3-D2) into samples to correct for ion suppression/enhancement during extraction .
Q. How can researchers resolve contradictions in metabolic tracing data when using this deuterated compound?
Methodological Answer:
- Source of Error Identification: Check for isotopic scrambling via MS/MS fragmentation patterns. For example, unintended deuterium loss in downstream metabolites may indicate enzyme-mediated exchange .
- Control Experiments: Compare results with non-deuterated analogs and use kinetic modeling to differentiate between pathway flux and isotopic dilution .
- Cross-Validation: Combine tracer studies with genetic knockdowns (e.g., CRISPR/Cas9 targeting cystathionine γ-lyase) to validate pathway specificity .
Q. What experimental design considerations are critical for studying protein folding dynamics using this compound?
Methodological Answer:
- Selective Deprotection: Use site-specific deprotection (e.g., TFA for trityl, piperidine for FMOC) to incorporate deuterated cysteine into peptides. Monitor folding via circular dichroism (CD) or hydrogen-deuterium exchange (HDX) MS .
- Disulfide Mapping: Employ partial reduction/alkylation followed by LC-MS to identify disulfide bonds. The trityl group ensures thiol protection until controlled reduction .
- Dynamic Studies: Use stopped-flow fluorescence or NMR relaxation experiments to probe deuterium’s impact on protein conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
